Cas no 34582-45-1 (2-Amino-N-cyclohexylpropanamide hydrochloride)

2-Amino-N-cyclohexylpropanamide hydrochloride is a synthetic organic compound featuring a cyclohexylamine moiety linked to a propanamide backbone, with an amino group at the 2-position. The hydrochloride salt enhances its stability and solubility, making it suitable for various pharmaceutical and chemical applications. Its structural properties suggest potential utility as an intermediate in drug synthesis, particularly for compounds targeting neurological or metabolic pathways. The cyclohexyl group may contribute to improved lipophilicity, while the amide functionality offers reactivity for further derivatization. This compound is characterized by high purity and consistent performance, meeting rigorous standards for research and industrial use. Proper handling and storage are recommended to maintain its integrity.
2-Amino-N-cyclohexylpropanamide hydrochloride structure
34582-45-1 structure
Product Name:2-Amino-N-cyclohexylpropanamide hydrochloride
CAS No:34582-45-1
MF:C9H19ClN2O
MW:206.712961435318
CID:1076466
PubChem ID:13992970
Update Time:2025-06-08

2-Amino-N-cyclohexylpropanamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-N-cyclohexylpropanamide hydrochloride
    • 3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-5-methyl-
    • AC1MBYX4
    • ACMC-20n69q
    • AG-D-98688
    • CTK0I3417
    • D,L-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • D,L-Alanin-cyclohexylamid hydrochlorid
    • SBB027326
    • SureCN4478717
    • 2-amino-N-cyclohexylpropanamide;hydrochloride
    • SCHEMBL5928475
    • AKOS015848094
    • 2-AMINO-N-CYCLOHEXYLPROPANAMIDEHYDROCHLORIDE
    • 34582-45-1
    • MDL: MFCD13562648
    • Inchi: 1S/C9H18N2O.ClH/c1-7(10)9(12)11-8-5-3-2-4-6-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H
    • InChI Key: QUGVPOPQJGLXBU-UHFFFAOYSA-N
    • SMILES: Cl.O=C(C(C)N)NC1CCCCC1

Computed Properties

  • Exact Mass: 206.1185909g/mol
  • Monoisotopic Mass: 206.1185909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų

2-Amino-N-cyclohexylpropanamide hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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2-Amino-N-cyclohexylpropanamide hydrochloride
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$ 230.00 2022-06-08
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Additional information on 2-Amino-N-cyclohexylpropanamide hydrochloride

Introduction to 2-Amino-N-cyclohexylpropanamide hydrochloride (CAS No. 34582-45-1)

2-Amino-N-cyclohexylpropanamide hydrochloride, identified by its Chemical Abstracts Service (CAS) number 34582-45-1, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the amide class of organic molecules, characterized by its structural motif of a nitrogen atom connected to a carbonyl group and an amine group. The presence of a cyclohexyl side chain and the hydrochloride salt form contribute to its unique physicochemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

The hydrochloride form of this compound enhances its solubility in aqueous solutions, which is a critical factor for pharmaceutical formulations. This solubility profile makes it particularly useful in drug delivery systems where bioavailability is a key concern. Furthermore, the cyclohexyl group introduces steric hindrance and lipophilicity, which can influence both the metabolic stability and pharmacokinetic behavior of derivatives containing this moiety.

In recent years, there has been growing interest in amide-based compounds due to their diverse biological activities. Amides are known to exhibit properties such as analgesic, anti-inflammatory, and neuroprotective effects, depending on their structural modifications. The 2-amino-N-cyclohexylpropanamide hydrochloride structure provides a scaffold that can be further modified to explore new therapeutic avenues. For instance, modifications at the amino group or the cyclohexyl side chain can lead to compounds with enhanced binding affinity to biological targets.

One of the most compelling aspects of this compound is its potential in drug discovery. The cyclohexyl group is often employed in medicinal chemistry to improve metabolic stability by reducing susceptibility to enzymatic degradation. This feature is particularly relevant in the development of long-acting drugs where prolonged circulation is desired. Additionally, the amide bond itself is a common pharmacophore in many approved drugs, suggesting that derivatives of 2-amino-N-cyclohexylpropanamide hydrochloride could possess desirable pharmacological properties.

Recent studies have highlighted the importance of amide linkages in drug design. For example, research has demonstrated that amides can modulate protein-protein interactions by serving as hinges or loops that facilitate conformational changes in target proteins. The 2-amino-N-cyclohexylpropanamide hydrochloride molecule could be a starting point for designing such modulators. Its structural flexibility allows for diverse derivatization strategies, enabling chemists to fine-tune its biological activity.

The synthesis of 2-amino-N-cyclohexylpropanamide hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyclohexyl group typically involves nucleophilic substitution or reductive amination, while the formation of the amide bond can be achieved through coupling reactions such as acylation or amidation. The final step involves converting the free base into its hydrochloride salt to improve stability and solubility.

In terms of applications, this compound has shown promise in preclinical studies as a precursor for more complex molecules. Researchers have explored its use in developing novel inhibitors for enzymes involved in inflammatory pathways. For instance, derivatives of this compound have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key targets in nonsteroidal anti-inflammatory drug (NSAID) development.

The cyclohexyl moiety also makes this compound suitable for further derivatization into peptidomimetics—molecules designed to mimic the bioactivity of peptides without their drawbacks such as poor stability or immunogenicity. Peptidomimetics are increasingly important in drug development due to their ability to bind targets with high specificity while exhibiting improved pharmacokinetic profiles.

Another area where 2-amino-N-cyclohexylpropanamide hydrochloride shows potential is in the development of central nervous system (CNS) drugs. The lipophilicity imparted by the cyclohexyl group can facilitate blood-brain barrier penetration, which is crucial for treating neurological disorders. Researchers have been exploring amide-based compounds for their ability to modulate neurotransmitter systems, and this compound could serve as a valuable building block in such efforts.

The hydrochloride salt form also contributes to its suitability for formulation into solid dosage forms such as tablets or capsules. This salt form provides better handling properties compared to the free base and ensures consistent drug release profiles during storage and administration.

From an industrial perspective, the production of 2-amino-N-cyclohexylpropanamide hydrochloride needs to be optimized for scalability while maintaining high purity standards. Process chemists focus on developing efficient synthetic routes that minimize side reactions and purify intermediates effectively. Continuous flow chemistry has emerged as a promising approach for large-scale synthesis due to its efficiency and reduced solvent usage.

The environmental impact of producing such compounds is also a consideration in modern pharmaceutical manufacturing. Green chemistry principles are being applied to reduce waste and energy consumption during synthesis. For example, catalytic methods that use recyclable catalysts or solvent-free reactions can significantly improve sustainability.

In conclusion,2-amino-N-cyclohexylpropanamide hydrochloride (CAS No. 34582-45-1) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing drugs with improved pharmacokinetic properties and enhanced biological activity. As research continues in medicinal chemistry and drug discovery,this molecule will likely play an important role in developing new therapies across various therapeutic areas.

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